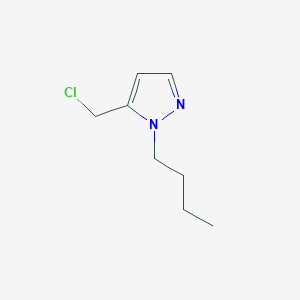

1-butyl-5-(chloromethyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Core Structures in Synthetic Chemistry and Materials Science

The pyrazole core is a privileged scaffold in synthetic chemistry, primarily due to its remarkable versatility and the wide-ranging biological activities exhibited by its derivatives. mdpi.comnih.gov In medicinal chemistry, the pyrazole motif is a cornerstone in the design of a multitude of therapeutic agents. nih.gov The structural framework of pyrazole allows for diverse substitutions at various positions on the ring, enabling the fine-tuning of steric and electronic properties to achieve desired biological effects. proquest.com

In the realm of materials science, pyrazole-based compounds are increasingly being explored for their unique photophysical and electronic properties. researchgate.net Their inherent aromaticity and the presence of multiple nitrogen atoms make them excellent ligands for the formation of coordination complexes and organometallic frameworks. These materials have shown potential in applications such as catalysis, sensing, and as components in the development of novel energetic materials. mdpi.comnih.gov The adaptability of the pyrazole ring allows for the construction of complex molecular architectures with tailored functionalities, driving innovation in the creation of advanced materials. researchgate.net

Overview of Halogenated Pyrazole Derivatives

The introduction of halogen atoms onto the pyrazole ring significantly influences the chemical reactivity and physical properties of the resulting derivatives. Halogenation can occur at various positions of the pyrazole nucleus, with the 4-position being particularly susceptible to electrophilic substitution. researchgate.net However, regioselective halogenation at other positions, such as the 3- or 5-position, can be achieved through specific synthetic strategies, often requiring the pre-substitution of the 4-position or the use of N-substituted pyrazole anions.

The presence of a halogen, such as chlorine, can alter the electronic distribution within the pyrazole ring, impacting its reactivity in subsequent chemical transformations. Furthermore, halogenated pyrazoles serve as crucial synthetic intermediates, where the halogen atom can be readily displaced or participate in cross-coupling reactions to introduce further functional groups and build more complex molecular structures. The chloromethyl group, in particular, is a valuable functional handle in synthetic organic chemistry.

Contextualizing 1-butyl-5-(chloromethyl)-1H-pyrazole within Heterocyclic Chemistry

This compound is a specific derivative within the broader class of halogenated pyrazoles. Its structure features a butyl group attached to one of the nitrogen atoms (N1) and a chloromethyl group at the 5-position of the pyrazole ring. The butyl group imparts lipophilicity to the molecule, which can influence its solubility and interactions with other molecules. The chloromethyl group at the 5-position is a key reactive site, making this compound a valuable building block for the synthesis of more complex pyrazole-containing molecules. scirp.org The reactivity of the carbon-chlorine bond allows for nucleophilic substitution reactions, providing a straightforward route to introduce a wide variety of functional groups at this position. This positions this compound as a versatile intermediate for the development of new compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

Below are the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₃ClN₂ |

| CAS Number | Not available |

| Molecular Weight | 172.65 g/mol |

| SMILES | CCCCN1C(=CC=N1)CCl |

| InChI | InChI=1S/C8H13ClN2/c1-2-3-6-11-8(7-9)4-5-10-11/h4-5H,2-3,6-7H2,1H3 |

Data sourced from PubChem CID: 137498769 uni.lu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butyl-5-(chloromethyl)pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2/c1-2-3-6-11-8(7-9)4-5-10-11/h4-5H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIGYJDNWGXDLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC=N1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Butyl 5 Chloromethyl 1h Pyrazole and Its Pyrazole Analogues

Strategies for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring is a fundamental step in the synthesis of 1-butyl-5-(chloromethyl)-1H-pyrazole and its analogues. Several powerful methodologies are employed, including cyclocondensation reactions, 1,3-dipolar cycloadditions, and transition metal-catalyzed methods.

Cyclocondensation Approaches for 1H-Pyrazole Synthesis

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a hydrazine (B178648) derivative with a 1,3-difunctional compound. The most classic and widely used method is the Knorr pyrazole synthesis, which utilizes the condensation of β-dicarbonyl compounds with hydrazines. beilstein-journals.org This approach is highly versatile, allowing for the preparation of a wide array of polysubstituted pyrazoles. mdpi.com

The reaction between a hydrazine and a 1,3-dicarbonyl compound, or its synthetic equivalent, serves as a direct and efficient route to the pyrazole core. mdpi.comnih.gov For instance, the reaction of hydrazine derivatives with β-diketones can lead to a mixture of two regioisomers, depending on the substitution pattern of the diketone and the hydrazine. mdpi.com To overcome limitations in regioselectivity, methods involving the addition–cyclocondensation of α,β-unsaturated ketones have been developed. nih.gov The cyclocondensation of α,β-ethylenic ketones with hydrazine derivatives initially forms pyrazolines, which can then be oxidized to yield the corresponding pyrazoles. nih.gov

Multicomponent reactions (MCRs) have also emerged as a powerful strategy for the one-pot synthesis of pyrazoles via cyclocondensation. nih.gov These reactions offer increased efficiency and a broader scope compared to traditional multi-step syntheses. nih.gov For example, 1,3-dicarbonyl compounds can be generated in situ from enolates and carboxylic acid chlorides, and then reacted with a hydrazine in a consecutive three-component reaction to afford the desired pyrazole. nih.gov

| Reactants | Reaction Type | Key Features | Reference |

| 1,3-Dicarbonyl compounds and hydrazines | Knorr Synthesis | Classic, versatile, can produce regioisomeric mixtures. | beilstein-journals.orgmdpi.com |

| α,β-Unsaturated ketones and hydrazines | Addition-Cyclocondensation | Overcomes some regioselectivity issues; forms pyrazoline intermediate. | nih.govnih.gov |

| Enolates, carboxylic acid chlorides, and hydrazines | Multicomponent Reaction | One-pot synthesis, high efficiency. | nih.gov |

1,3-Dipolar Cycloaddition Reactions for Pyrazole Ring Construction

The 1,3-dipolar cycloaddition reaction is another fundamental and powerful method for constructing the pyrazole ring. This approach typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile). acs.org This method is particularly valuable for its ability to control regioselectivity. acs.org

A convenient one-pot procedure for pyrazole synthesis involves the in-situ generation of diazo compounds from stable starting materials like tosylhydrazones. acs.orgacs.org These diazo compounds can then react with terminal alkynes to regioselectively produce 3,5-disubstituted pyrazoles. acs.org The regioselectivity of the cycloaddition is influenced by both steric and electronic factors of the reactants. acs.org

Embedding 1,3-dipolar cycloadditions into one-pot, multicomponent reaction sequences has further enhanced the efficiency and scope of this methodology for pyrazole synthesis. nih.gov For instance, a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a diazo compound can proceed through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and subsequent oxidative aromatization to yield highly functionalized pyrazoles. organic-chemistry.org

| 1,3-Dipole Source | Dipolarophile | Key Features | Reference |

| In situ generated diazo compounds (from tosylhydrazones) | Terminal alkynes | One-pot, regioselective for 3,5-disubstituted pyrazoles. | acs.org |

| Diazo compounds | Alkynes/Alkenes | Fundamental approach, regioselectivity can be controlled. | acs.org |

| Diazoacetonitrile | Nitroolefins | Transition-metal-free, provides multisubstituted cyanopyrazoles. | organic-chemistry.org |

Transition Metal-Catalyzed Methods for Pyrazole Synthesis

Transition metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of the pyrazole ring is no exception. These methods often involve the C-H functionalization of pre-existing pyrazole rings or the catalytic cyclization of appropriate precursors. rsc.orgresearchgate.net In contrast to traditional cross-coupling reactions that require pre-functionalized pyrazoles, direct C-H functionalization provides a more atom-economical and efficient route to a wide range of substituted pyrazoles in a single step. rsc.org

Various transition metals, including palladium, copper, rhodium, and iron, have been employed to catalyze the synthesis of pyrazoles. organic-chemistry.orgsouthwales.ac.uk For example, palladium-catalyzed coupling of aryl triflates with pyrazole derivatives can be used to introduce aryl groups at the nitrogen atom. organic-chemistry.org Iron-catalyzed reactions of diarylhydrazones with vicinal diols offer a regioselective route to 1,3- and 1,3,5-substituted pyrazoles. organic-chemistry.org Ruthenium complexes can catalyze the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to furnish pyrazoles, with water and hydrogen gas as the only byproducts. organic-chemistry.org

| Catalyst | Reactants | Reaction Type | Key Features | Reference |

| Palladium | Aryl triflates and pyrazoles | N-Arylation | Efficient introduction of aryl groups on the pyrazole nitrogen. | organic-chemistry.org |

| Iron | Diarylhydrazones and vicinal diols | Cyclization | Regioselective synthesis of substituted pyrazoles. | organic-chemistry.org |

| Ruthenium | 1,3-Diols and arylhydrazines | Dehydrogenative Coupling | Atom-economical, produces water and hydrogen as byproducts. | organic-chemistry.org |

| Copper | β,γ-Unsaturated hydrazones | Aerobic Oxidative Cyclization | Mild conditions, broad substrate scope. | organic-chemistry.org |

Installation of the Chloromethyl Moiety

Once the 1-butyl-1H-pyrazole core is synthesized, or during the synthesis of its precursors, the chloromethyl group must be introduced. This can be achieved through direct chloromethylation of the pyrazole ring or by functionalizing a precursor that already contains the necessary carbon atom.

Direct Chloromethylation of 1-butyl-1H-pyrazole

Direct chloromethylation of a pre-formed pyrazole ring is a common method for introducing the chloromethyl group. This electrophilic substitution reaction typically employs a source of formaldehyde, such as paraformaldehyde, in the presence of concentrated hydrochloric acid. researchgate.net The reaction proceeds via the formation of a carbocation intermediate. researchgate.net

The position of chloromethylation on the pyrazole ring is influenced by the existing substituents. For pyrazoles containing both methyl and phenyl substituents, chloromethylation occurs as an electrophilic substitution. researchgate.net The reaction can sometimes lead to the formation of bis(pyrazolyl)methane derivatives as byproducts, where two pyrazole rings are linked by a methylene (B1212753) bridge. researchgate.net The formation of these byproducts is dependent on the nucleophilicity of the pyrazole substrate. researchgate.net For instance, the chloromethylation of 1,3,5-trimethyl-1H-pyrazole is competitive with the formation of a methane-diylbis(pyrazole) derivative. researchgate.net However, with stabilizing substituents, the formation of the chloromethyl derivative can be the sole product. researchgate.net

Chloromethylation of Pyrazole Precursors

An alternative strategy involves the use of a pyrazole precursor that already contains a functional group that can be readily converted into a chloromethyl group. This approach can offer better control over regioselectivity. For example, a pyrazole derivative bearing a hydroxymethyl group at the desired position can be synthesized first. The hydroxymethyl group can then be converted to the chloromethyl group using a suitable chlorinating agent, such as thionyl chloride or concentrated hydrochloric acid. researchgate.net

Regioselective Functionalization Techniques for Chloromethyl Groups

The chloromethyl group at the C5 position of the pyrazole ring serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions. The reactivity of this group is analogous to that of benzylic halides, making it susceptible to displacement by a range of nucleophiles. This allows for the synthesis of a diverse library of 1-butyl-5-substituted-methyl-1H-pyrazole analogues.

The general scheme for the functionalization of the chloromethyl group involves the reaction of this compound with a suitable nucleophile (Nu-). The reaction typically proceeds via an SN2 mechanism, leading to the displacement of the chloride ion.

Table 1: Examples of Nucleophilic Substitution Reactions at the 5-Chloromethyl Group

| Nucleophile (Nu-) | Reagent Example | Product: 1-butyl-5-(substituent)-1H-pyrazole |

|---|---|---|

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | (1-butyl-1H-pyrazol-5-yl)methanol |

| Alkoxide (RO⁻) | Sodium Methoxide (B1231860) (NaOCH₃) | 1-butyl-5-(methoxymethyl)-1H-pyrazole |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 2-(1-butyl-1H-pyrazol-5-yl)acetonitrile |

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | 5-(azidomethyl)-1-butyl-1H-pyrazole |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 1-butyl-5-((phenylthio)methyl)-1H-pyrazole |

The choice of solvent and reaction conditions is crucial for achieving high yields and minimizing side reactions. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often employed to facilitate the dissolution of both the pyrazole substrate and the nucleophilic reagent. The temperature can be varied to control the reaction rate, with milder conditions generally favored to prevent potential side reactions involving the pyrazole ring itself.

For instance, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride proceeds smoothly to form the corresponding acetamide, demonstrating the reactivity of a chloro-substituted alkyl chain attached to a pyrazole ring. mdpi.com This highlights the feasibility of similar nucleophilic attacks on the chloromethyl group of this compound.

N-Alkylation Strategies for 1-Butyl Substitution

The introduction of the butyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of the target compound. The regioselectivity of this alkylation is a key consideration, as alkylation can potentially occur at either of the two nitrogen atoms in the pyrazole ring.

The N-alkylation of pyrazoles is typically achieved by reacting the pyrazole with an alkylating agent, such as an alkyl halide, in the presence of a base. lookchem.com For the synthesis of this compound, this would involve the reaction of 5-(chloromethyl)-1H-pyrazole with a butylating agent like butyl bromide or butyl iodide.

The choice of base and solvent system plays a significant role in the regioselectivity of the reaction. lookchem.com In the case of 3-substituted or 3,5-disubstituted pyrazoles, the alkylation generally occurs at the less sterically hindered nitrogen atom. For a precursor like 5-(chloromethyl)-1H-pyrazole, the substituent at C5 would sterically hinder the adjacent N1 position to some extent, but electronic factors also influence the site of alkylation.

A systematic study on the N-substitution of 3-substituted pyrazoles found that using potassium carbonate in DMSO provides high regioselectivity for the N1 isomer. lookchem.com Phase transfer catalysis has also been employed for the N-alkylation of pyrazole in the absence of a solvent, offering a method with high reactivity and good yields. researchgate.net

Table 2: Common Conditions for N-Alkylation of Pyrazoles

| Alkylating Agent | Base | Solvent | Catalyst | Regioselectivity |

|---|---|---|---|---|

| Butyl bromide | Potassium Carbonate (K₂CO₃) | Dimethyl Sulfoxide (DMSO) | None | Favors N1 substitution |

| Butyl iodide | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | None | Generally favors N1 |

The regioselectivity can often be rationalized by considering both steric and electronic effects of the substituents on the pyrazole ring. nih.gov

In a multistep synthesis, the order of introducing the N-butyl and the C5-chloromethyl groups is a crucial strategic decision. There are two primary approaches:

N-Alkylation followed by Chloromethylation: This involves first preparing 1-butyl-1H-pyrazole and then introducing the chloromethyl group at the C5 position. This approach requires a regioselective C5-functionalization method.

Chloromethylation followed by N-Alkylation: This strategy begins with a pyrazole already bearing the chloromethyl group (or a precursor) at the C5 position, followed by the N-butylation step as described in the previous section.

The choice between these pathways depends on the availability of starting materials and the feasibility of achieving the desired regioselectivity in each step. For instance, if a highly regioselective N-alkylation of 5-(chloromethyl)-1H-pyrazole is established, the second approach may be more efficient. The regioselectivity of N-alkylation is influenced by the nature of the substituent at C5, with steric hindrance generally directing the incoming alkyl group to the more accessible N1 position. lookchem.com

Purification and Isolation Techniques for Halogenated Pyrazoles

The purification of halogenated pyrazoles like this compound is essential to remove unreacted starting materials, regioisomers, and other byproducts. Several techniques can be employed, with the choice depending on the physical and chemical properties of the target compound and the impurities.

One effective method for purifying pyrazoles is through the formation and crystallization of their acid addition salts. google.comgoogle.com Pyrazoles are basic compounds and react with inorganic or organic acids to form salts. These salts often have different solubility properties compared to the free base, allowing for their selective crystallization from a suitable solvent, thereby separating them from non-basic impurities. google.comgoogle.com

Table 3: Common Purification Techniques for Halogenated Pyrazoles

| Technique | Principle | Typical Solvents/Mobile Phases | Notes |

|---|---|---|---|

| Crystallization of Salts | Formation of a salt with an acid to alter solubility and facilitate selective precipitation. google.comgoogle.com | Water, C₁-C₁₀ alkanols, aliphatic C₁-C₁₀ ketones. google.com | Effective for removing non-basic impurities. The free base can be regenerated by treatment with a base. |

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, leading to the formation of pure crystals. | Ethanol, methanol (B129727), ethyl acetate (B1210297), hexane (B92381). researchgate.net | The choice of solvent is critical; the compound should be soluble at high temperatures and insoluble at low temperatures. |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Silica (B1680970) gel or alumina (B75360) as the stationary phase; mixtures of hexane and ethyl acetate are common mobile phases. nih.gov | Useful for separating compounds with similar polarities, such as regioisomers. Deactivation of silica gel with triethylamine (B128534) may be necessary for basic compounds. researchgate.net |

| Distillation | Separation of liquids with different boiling points. | Not specified in search results, but applicable if the compound is a liquid and thermally stable. | Vacuum distillation is often used for high-boiling point compounds to prevent decomposition. |

For halogenated pyrazoles, which can be sensitive to certain conditions, the purification method must be chosen carefully to avoid degradation. Column chromatography on silica gel is a widely used technique for the purification of pyrazole derivatives, allowing for the separation of isomers and other closely related impurities. nih.govmdpi.com The polarity of the eluent can be adjusted to achieve optimal separation. In some cases, reversed-phase chromatography using a C-18 silica column may also be employed. researchgate.net

Reactivity and Chemical Transformations of 1 Butyl 5 Chloromethyl 1h Pyrazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chlorine atom in the chloromethyl group of 1-butyl-5-(chloromethyl)-1H-pyrazole is a good leaving group, making this position prone to attack by various nucleophiles. This allows for the facile synthesis of a diverse range of pyrazole (B372694) derivatives.

Substitution with Oxygen-Containing Nucleophiles

Reactions with oxygen-containing nucleophiles, such as alcohols and alkoxides, are expected to yield the corresponding ether derivatives. While specific studies on this compound are not prevalent in the literature, the reactivity of similar 5-(halomethyl)pyrazoles suggests that these transformations are readily achievable. For instance, the reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to produce 1-butyl-5-(methoxymethyl)-1H-pyrazole.

| Nucleophile | Product |

| Methoxide (CH₃O⁻) | 1-butyl-5-(methoxymethyl)-1H-pyrazole |

| Ethoxide (C₂H₅O⁻) | 1-butyl-5-(ethoxymethyl)-1H-pyrazole |

| Phenoxide (C₆H₅O⁻) | 1-butyl-5-(phenoxymethyl)-1H-pyrazole |

Substitution with Nitrogen-Containing Nucleophiles (Amination, Azidation)

The chloromethyl group readily reacts with various nitrogen-based nucleophiles. Amination with primary or secondary amines can be used to introduce aminoalkyl substituents. For example, reaction with ammonia (B1221849) would yield the corresponding primary amine, while reaction with a secondary amine like diethylamine (B46881) would result in a tertiary amine.

Furthermore, the introduction of an azide (B81097) group is a common transformation. The reaction of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde with sodium azide to form the corresponding 5-azido derivative demonstrates the feasibility of this type of substitution on the pyrazole scaffold. researchgate.netyu.edu.jo This suggests that this compound would react similarly with sodium azide to form 1-butyl-5-(azidomethyl)-1H-pyrazole. This azide derivative can then serve as a versatile intermediate for further synthetic transformations, such as reduction to the corresponding amine or participation in click chemistry reactions.

| Nucleophile | Product |

| Ammonia (NH₃) | (1-butyl-1H-pyrazol-5-yl)methanamine |

| Diethylamine ((C₂H₅)₂NH) | N,N-diethyl-1-(1-butyl-1H-pyrazol-5-yl)methanamine |

| Sodium Azide (NaN₃) | 1-butyl-5-(azidomethyl)-1H-pyrazole |

Substitution with Sulfur-Containing Nucleophiles

Sulfur-based nucleophiles, such as thiols and thiophenols, are also effective in displacing the chloride ion. This leads to the formation of the corresponding thioethers. The synthesis of pyrazolone (B3327878) thioethers from pyrazolones highlights the utility of sulfur nucleophiles in functionalizing the pyrazole ring system, suggesting a similar reactivity for the chloromethyl group. rsc.org For example, reaction with sodium thiomethoxide would yield 1-butyl-5-((methylthio)methyl)-1H-pyrazole.

| Nucleophile | Product |

| Thiomethoxide (CH₃S⁻) | 1-butyl-5-((methylthio)methyl)-1H-pyrazole |

| Thiophenoxide (C₆H₅S⁻) | 1-butyl-5-((phenylthio)methyl)-1H-pyrazole |

Substitution with Carbon-Based Nucleophiles (e.g., Grignard, Organolithium Reagents)

Carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, can be used to form new carbon-carbon bonds by attacking the chloromethyl group. This allows for the elongation of the side chain at the 5-position. For instance, the reaction with methylmagnesium bromide would be expected to yield 1-butyl-5-ethyl-1H-pyrazole. While the direct reaction of Grignard reagents with the chloromethyl group is plausible, the strong basicity of these reagents can sometimes lead to side reactions. The use of zinc(II) chloride as a catalyst has been shown to improve the efficiency of alkylation of ketones and aldimines with Grignard reagents by forming less basic trialkylzinc(II) ate complexes, a strategy that could potentially be applied here to minimize side products. organic-chemistry.org

| Nucleophile | Product |

| Methylmagnesium bromide (CH₃MgBr) | 1-butyl-5-ethyl-1H-pyrazole |

| Phenyllithium (C₆H₅Li) | 1-butyl-5-benzyl-1H-pyrazole |

Reactivity of the Pyrazole Ring System

Electrophilic Aromatic Substitution on the Pyrazole Nucleus

The pyrazole ring is an aromatic heterocycle and can undergo electrophilic aromatic substitution. Due to the presence of the two nitrogen atoms, the electron density of the ring is not evenly distributed. Theoretical and experimental studies have shown that the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. nih.gov

Common electrophilic substitution reactions include nitration, halogenation, and formylation. For example, direct nitration of pyrazoles can be achieved using a mixture of nitric acid and sulfuric acid, or nitric acid in trifluoroacetic anhydride, to yield the corresponding 4-nitro derivative. researchgate.netsemanticscholar.orgnih.gov Halogenation of pyrazoles also preferentially occurs at the C4 position. researchgate.net

The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride and dimethylformamide, is a common method for introducing a formyl group onto electron-rich aromatic rings, including pyrazoles, at the C4 position. rsc.orgresearchgate.netchim.itnih.govdegres.eu Similarly, Friedel-Crafts acylation can be used to introduce acyl groups at the C4 position, although the choice of catalyst can be critical to avoid complexation with the nitrogen atoms of the pyrazole ring. rsc.orgresearchgate.net

| Reaction | Reagents | Product (Substitution at C4) |

| Nitration | HNO₃/H₂SO₄ | 1-butyl-5-(chloromethyl)-4-nitro-1H-pyrazole |

| Bromination | Br₂/FeBr₃ | 4-bromo-1-butyl-5-(chloromethyl)-1H-pyrazole |

| Vilsmeier-Haack Formylation | POCl₃/DMF | This compound-4-carbaldehyde |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 1-(1-butyl-5-(chloromethyl)-1H-pyrazol-4-yl)ethan-1-one |

Nucleophilic Attack on Pyrazole Ring Positions

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack rather than direct nucleophilic attack on the carbon atoms of the ring. However, nucleophilic attack can occur at the nitrogen atoms, particularly in N-unsubstituted pyrazoles which can act as nucleophiles in alkylation, acylation, and other reactions. In the case of this compound, the N1 position is already substituted with a butyl group. The pyridine-like nitrogen atom (N2) possesses a lone pair of electrons and can act as a nucleophilic center. mdpi.com

Protonation or complexation with a Lewis acid at the N2 position can activate the pyrazole ring towards nucleophilic attack, although this is less common for the carbon atoms. The presence of the butyl group at N1 and the chloromethyl group at C5 influences the electron density distribution in the ring, which in turn affects the nucleophilicity of the N2 atom. Electron-donating groups generally increase the basicity and nucleophilicity of the pyrazole ring. mdpi.com

| Reagent/Condition | Position of Attack | Product Type | Reference |

| Acid (Protonation) | N2 | Pyrazolium salt | mdpi.com |

| Lewis Acid | N2 | Lewis acid complex | General knowledge |

C-H Functionalization of the Pyrazole Scaffold

Direct C-H functionalization of the pyrazole ring has emerged as a powerful tool for the synthesis of substituted pyrazole derivatives, avoiding the need for pre-functionalized starting materials. rsc.org Transition-metal catalysis is often employed to achieve regioselective C-C and C-heteroatom bond formation. rsc.org For this compound, the C3 and C4 positions are potential sites for C-H functionalization.

The regioselectivity of these reactions is influenced by several factors, including the directing group, the catalyst, and the reaction conditions. In many instances, a directing group on the N1 substituent is used to guide the metal catalyst to a specific C-H bond. However, in the absence of a strong directing group on the butyl substituent, the inherent electronic properties of the pyrazole ring will play a more significant role. The C3 position is generally more electron-deficient than the C4 position in N1-substituted pyrazoles, which can influence the site of metallation and subsequent functionalization.

Recent advances have demonstrated the palladium-catalyzed C-H allylation and benzylation of pyrazoles bearing electron-withdrawing groups at the C4 position. researchgate.net While the chloromethyl group at C5 is not strongly electron-withdrawing from the ring, its electronic influence, coupled with steric factors, would affect the outcome of C-H functionalization attempts.

| Catalyst System | Reagent | Position Functionalized | Product Type | Reference |

| Pd(OAc)₂/Ligand | Aryl Halide | C3 or C4 | Arylated Pyrazole | rsc.org |

| Rh(III) Catalysts | Alkenes/Alkynes | C5 (if H) | Annulated Pyrazoles | rsc.org |

| Cu Catalysts | Acylating Agents | C4 | Acylated Pyrazole | researchgate.net |

Transformations Involving Both Chloromethyl and Pyrazole Moieties

The simultaneous involvement of both the chloromethyl group and the pyrazole ring in a reaction sequence allows for the construction of more complex molecular architectures, such as fused heterocyclic systems.

Intra- and Intermolecular Cyclization Reactions

The chloromethyl group in this compound is a versatile handle for various cyclization reactions. Intramolecularly, if a suitable nucleophile is introduced elsewhere on the molecule (for instance, on the N-butyl chain through prior functionalization), cyclization can lead to the formation of fused ring systems.

More commonly, the chloromethyl group participates in intermolecular cyclization reactions. For example, reaction with a dinucleophile can lead to the formation of a new heterocyclic ring attached to the pyrazole at the 5-position. A classic example is the reaction with a primary amine to form an intermediate secondary amine, which can then undergo further reactions.

A notable transformation is the synthesis of pyrazolo[1,5-a]quinolines, which can be achieved through a sequence involving nucleophilic substitution and subsequent cyclization. nih.gov While the specific substrate this compound is not explicitly mentioned, analogous structures with reactive side chains are key precursors in such transformations.

| Reactant(s) | Conditions | Product Type | Key Transformation | Reference |

| 2-aminobenzaldehyde derivative | Base | Pyrazolo[1,5-a]quinoline | Intermolecular Nucleophilic Substitution followed by Intramolecular Cyclization | nih.gov |

| β-hydroxyketones and 1,1-dichloroethylene | KOtBu | (Z)-chloro-exo-methylenetetrahydrofurans | Anionic cascade reaction | beilstein-journals.org |

Cascade and Domino Reactions Incorporating this compound

Cascade or domino reactions are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. The bifunctional nature of this compound makes it an attractive substrate for such reactions.

For instance, a cascade reaction could be initiated by a nucleophilic attack on the chloromethyl group, generating a new intermediate that subsequently undergoes a reaction involving the pyrazole ring. A facile cascade method has been developed for the synthesis of 6-(halomethyl)pyrazolo[3,4-d]pyrimidines from 5-amino-1H-pyrazole-4-carbaldehydes, which involves amidation and sequential heterocyclization. researchgate.net Although the starting material is different, this illustrates how a functionalized pyrazole can be a building block in a cascade sequence to build fused heterocyclic systems.

The development of novel cascade reactions for the synthesis of pyrazolo[1,5-a]quinolines under transition-metal-free conditions has been reported, involving a combination of aromatic nucleophilic substitution and Knoevenagel condensation. nih.gov A substrate like this compound could potentially be employed in the initial nucleophilic substitution step of such a sequence.

| Reaction Type | Key Steps | Resulting Scaffold | Potential Application | Reference |

| Aromatic Nucleophilic Substitution/Knoevenagel Condensation | SNAr, Condensation, Cyclization | Pyrazolo[1,5-a]quinoline | Synthesis of fused N-heterocycles | nih.gov |

| Amidation/Heterocyclization | Amide formation, Intramolecular cyclization | Pyrazolo[3,4-d]pyrimidine | Synthesis of purine (B94841) analogs | researchgate.net |

| Propargylic Substitution/Cyclization/Aromatization | Substitution, Cyclization, Aromatization | Substituted Pyrazoles | Divergent synthesis of pyrazoles | rsc.org |

Coordination Chemistry and Catalytic Applications

1-butyl-5-(chloromethyl)-1H-pyrazole as a Ligand Precursor

As a precursor, this compound offers a pyrazole (B372694) core, which is a well-established N-donor ligand in organometallic chemistry. researchgate.net The substituents at the N1 and C5 positions are not merely passive additions; they are integral to the ligand's design, influencing its electronic and steric profile and, consequently, the properties of the metal complexes it forms.

The design of pyrazole-based ligands is a strategic process aimed at creating coordination compounds with specific properties and functions. researchgate.netdntb.gov.ua Pyrazoles are valued in ligand design for several key reasons: they can form structures with diverse topologies, and their donor ability can be finely tuned. researchgate.netresearchgate.net The weak donor nature of the pyrazole motif can enhance the electrophilicity of the coordinated metal center, which is often a desirable trait in catalysis. researchgate.net

Key design principles include:

Denticity: Ligands can be designed to be monodentate, bidentate, or polydentate. By linking multiple pyrazole rings to a central scaffold, chelating ligands like scorpionates or 2,6-bis(pyrazolyl)pyridines can be created, which enforce specific coordination geometries on the metal center. researchgate.netrsc.orgmdpi.com

Steric Control: Introducing bulky substituents onto the pyrazole ring allows for precise control over the steric environment around the metal. This can be used to protect the metal center, influence substrate approach, and control the nuclearity of the resulting complexes. researchgate.net

Electronic Tuning: The electronic properties of the ligand, and by extension the metal center, can be modified by adding electron-donating or electron-withdrawing groups to the pyrazole ring. nih.gov This tuning is critical for modulating the reactivity of the metal complex in catalytic cycles.

Bridging Capability: The pyrazolate anion, formed upon deprotonation of the N-H proton in N-unsubstituted pyrazoles, is an excellent bridging ligand capable of linking two or more metal centers, facilitating the study of magnetic interactions and multimetallic catalysis. uninsubria.it

Pyrazole and its derivatives exhibit remarkable versatility in how they bind to transition metal ions. researchgate.netresearchgate.net The specific coordination mode depends on whether the ligand is neutral or anionic (pyrazolate) and the nature of its substituents. researchgate.netuninsubria.it

The primary coordination modes include:

Neutral Monodentate: A neutral pyrazole molecule can coordinate to a metal center through its pyridine-like N2 nitrogen atom, acting as a simple N-donor ligand. researchgate.netresearchgate.net

Anionic Monodentate: The deprotonated pyrazolate anion can also bind to a single metal center. uninsubria.it

Exo-Bidentate (Bridging): The pyrazolate anion is widely known to act as a bridging ligand, using both of its nitrogen atoms to link two different metal centers. researchgate.netuninsubria.it This mode is fundamental to the formation of binuclear and polynuclear metal complexes. uninsubria.it

Beyond these basic modes, pyrazoles are frequently incorporated into larger, polydentate ligand frameworks, leading to chelation. researchgate.netnih.gov In such cases, the pyrazole ring is part of a larger molecule that binds to the metal through multiple donor atoms, creating a more stable complex.

| Coordination Mode | Description | Role of Pyrazole | Example Structure |

| Neutral Monodentate | Binds to a single metal center via the N2 atom. | Acts as a simple N-donor. | M ← N(2)-(pyrazole ring) |

| Anionic Monodentate | Deprotonated pyrazolate binds to one metal. | Anionic N-donor. | M-N(1)-(pyrazole ring) |

| Exo-Bidentate (Bridging) | Deprotonated pyrazolate links two metal centers. | Bridging ligand. | M-N(1)-(ring)-N(2)-M' |

| Chelating | Pyrazole is part of a larger multidentate ligand. | One of multiple donor groups. | M bonded to pyrazole N and other atoms from the same ligand. |

Substituents are the primary tool for tuning the properties of pyrazole-based ligands. They exert profound electronic and steric effects that alter the ligand's behavior and the resulting complex's reactivity. acs.orgrsc.org

Electronic Effects: The nature of substituents on the pyrazole ring modulates the electron density and basicity of the nitrogen atoms. nih.gov Electron-donating groups (EDGs), such as alkyl groups, increase the electron density on the ring, making the nitrogen atoms more basic and stronger donors. nih.govrsc.org Conversely, electron-withdrawing groups (EWGs) decrease the electron density, reducing the donor capacity of the nitrogens. rsc.org

In This compound , the n-butyl group at the N1 position is an alkyl group, which generally acts as an electron-donating group through an inductive effect. This would be expected to increase the basicity of the N2 donor nitrogen.

The chloromethyl group (-CH₂Cl) at the C5 position is more complex. While the methylene (B1212753) group is slightly donating, the electronegative chlorine atom imparts an inductive electron-withdrawing effect. This group could potentially also engage in further coordination or reaction due to the reactive C-Cl bond.

Steric Effects: The size and placement of substituents create steric hindrance around the coordinating nitrogen atoms. rsc.org Bulky groups can be used to control the coordination number of the metal, prevent the formation of undesired polynuclear species, and create a specific pocket around the active site of a catalyst. rsc.orgresearchgate.net

The n-butyl group introduces moderate steric bulk. Its flexibility allows it to orient itself to influence the space around the N2 atom and the metal center it coordinates to.

The interplay of these effects in this compound makes it a ligand with moderately strong donating properties (from the butyl group) and a reactive handle (the chloromethyl group) for potential post-coordination modification or secondary interactions.

Catalytic Applications of Metal-Pyrazolyl Complexes

The tunability of pyrazole-based ligands makes their metal complexes highly effective in various catalytic transformations. researchgate.net By modifying the substituents on the pyrazole ring, catalysts can be optimized for specific reactions, leading to high activity and selectivity.

Palladium complexes are mainstays in C-C bond formation, and pyrazole-based ligands have emerged as effective partners in these catalytic systems. researchgate.netrsc.org In reactions like the Mizoroki-Heck and Suzuki-Miyaura couplings, palladium complexes with bulky and electron-donating ligands often exhibit superior catalytic activity. researchgate.net

The pyrazole ligand plays several roles in the catalytic cycle:

Stabilization: The ligand stabilizes the palladium center, preventing decomposition into inactive palladium black. researchgate.net

Solubility: The organic substituents on the ligand enhance the solubility of the catalyst in the reaction medium.

Tuning Reactivity: As discussed, the electronic and steric properties of the ligand directly influence the reactivity of the palladium center. Electron-rich, bulky pyrazole ligands can promote the oxidative addition step and facilitate reductive elimination, leading to higher turnover numbers. researchgate.net

Complexes derived from ligands like this compound would be candidates for these reactions. The electron-donating butyl group could enhance catalytic activity, a feature often sought in modern cross-coupling catalysts.

| Reaction | Catalyst Type | Role of Pyrazole Ligand | Reference |

| Mizoroki-Heck | Palladium(II) with bulky pyrazole ligands | Enhances catalytic activity and selectivity; stabilizes the metal center. | researchgate.net |

| Suzuki-Miyaura | Palladium nanoparticles or molecular complexes with pyrazole ligands | Influences chemoselectivity, with different outcomes for colloidal vs. molecular catalysts. | rsc.org |

| C-N Cross-Coupling | Palladium complexes | Pyrazole-containing structures can be synthesized via C-N coupling to create novel ligands. | acs.org |

Metal complexes containing pyrazole ligands have shown significant promise in mediating oxidation reactions. researchgate.net Copper complexes, in particular, have been extensively studied for their ability to mimic the activity of metalloenzymes like catechol oxidase. researchgate.netmdpi.com These catalysts often utilize atmospheric oxygen as the oxidant, making them attractive for green chemistry applications. mdpi.com

In these systems, the pyrazole ligand helps to create a coordination environment around the metal (e.g., copper) that can activate molecular oxygen and facilitate the oxidation of a substrate. researchgate.netbohrium.com The catalytic activity is highly dependent on the nature of the ligand, the metal salt's counterion, and the solvent used. mdpi.com For instance, studies have shown that in situ combinations of pyrazole-based ligands and copper(II) salts can effectively catalyze the oxidation of catechol to o-quinone. researchgate.netmdpi.com The electronic properties of the pyrazole ring influence the redox potential of the metal center, which is a critical parameter in oxidation catalysis.

While specific studies on this compound in this context are not prominent, its general structural features align with those of ligands successfully used in catalytic oxidation.

Asymmetric Catalysis with Chiral Pyrazole Derivatives

The development of chiral catalysts is a cornerstone of modern organic synthesis, enabling the selective production of one enantiomer of a chiral molecule. Pyrazole derivatives, with their versatile coordination properties, are attractive scaffolds for the design of chiral ligands for asymmetric catalysis. While direct studies on the catalytic activity of chiral derivatives of this compound are not extensively documented, the synthesis of structurally related chiral 5-halomethyl pyrazolines highlights a pathway to potential chiral ligands.

Recent research has demonstrated the asymmetric synthesis of 5-halomethyl pyrazolines and isoxazolines that possess a tertiary stereocenter. nih.gov These syntheses are achieved through the catalytic halocyclization of β,γ-unsaturated hydrazones and ketoximes. By employing Brønsted acids of anionic chiral Co(III) complexes as catalysts, a range of chiral 5-halomethyl pyrazolines can be obtained in good yields and with high enantioselectivities. nih.gov One study reported yields of up to 99% with an enantiomeric ratio of up to 97:3. nih.gov

These synthetic advancements are significant as 5-halomethyl dihydropyrazoles are valuable precursors for other molecules. mdpi.com For instance, they can be used to prepare 1,3-diamine derivatives, which are precursors for analogs of the anti-influenza agent Peramivir, through the cleavage of the N–N bond. mdpi.com The ability to synthesize these chiral building blocks opens the door to their potential use as chiral ligands in asymmetric catalysis. The chloromethyl group at the 5-position of the pyrazole ring in this compound could be a key handle for the introduction of chirality or for coordination to a metal center.

The following table summarizes the key aspects of the asymmetric synthesis of chiral 5-halomethyl pyrazolines, which serves as a model for the potential development of chiral catalysts from this compound derivatives.

| Feature | Description | Reference |

| Synthetic Method | Catalytic halocyclization of β,γ-unsaturated hydrazones and ketoximes | nih.gov |

| Catalyst Type | Anionic chiral Co(III) complexes | nih.gov |

| Products | Chiral 5-halomethyl pyrazolines and isoxazolines | nih.gov |

| Yields | Up to 99% | nih.gov |

| Enantioselectivities | Up to 97:3 er | nih.gov |

| Potential Applications | Precursors for bioactive molecules and potential chiral ligands | mdpi.com |

Mechanistic Aspects of Pyrazole-Mediated Catalysis

Understanding the mechanism of a catalytic reaction is crucial for optimizing its efficiency and for the rational design of new catalysts. For pyrazole-based catalysts, several mechanistic aspects are of particular interest.

Metal-ligand cooperation (MLC) is a phenomenon in which both the metal center and the ligand are actively involved in the bond-making and bond-breaking steps of a catalytic cycle. numberanalytics.com This synergistic interaction can lead to enhanced catalytic activity and selectivity. numberanalytics.com Protic pyrazoles, which have an N-H group, are particularly well-suited for MLC. The pyrazole ligand can act as a proton shuttle, facilitating substrate activation and product release.

In a typical catalytic cycle involving a protic pyrazole complex, the N-H proton can be transferred to the substrate or to another part of the catalyst, often in a concerted manner with changes at the metal center. This bifunctional catalysis, where the ligand acts as a Brønsted acid/base and the metal as a Lewis acid, can lower the activation energy of the reaction. For N-substituted pyrazoles like this compound, while direct proton transfer from the pyrazole ring is not possible, the nitrogen atoms of the pyrazole ring and the chloromethyl substituent can still play a crucial role in stabilizing intermediates and transition states through their coordination to the metal center.

The pyrazolyl group possesses an acidic proton on one of its nitrogen atoms, while the second nitrogen can coordinate to a metal, making the proton even more acidic. This geometry places the NH-group in proximity to a catalytic metal site, allowing for potential cooperation in catalytic processes.

Elucidating the reaction pathway of a catalytic process involves identifying all the intermediates and transition states in the catalytic cycle. This is often achieved through a combination of experimental techniques, such as in-situ spectroscopy and kinetic studies, and computational modeling.

For pyrazole-mediated catalysis, a common mechanistic motif is the involvement of a metal-hydride intermediate, particularly in hydrogenation and dehydrogenation reactions. In a proposed mechanism for the transfer hydrogenation of carbonyl compounds catalyzed by ruthenium complexes with pyrazole-containing ligands, the catalytic cycle is initiated by the formation of a ruthenium-hydride species. The substrate then coordinates to the metal center, and the hydride is transferred to the carbonyl group. The resulting alcohol product is then released, regenerating the catalyst for the next cycle.

A review of protic pyrazole complexes highlights their role in various catalytic reactions, including transfer hydrogenation. A proposed mechanism for the metal-ligand bifunctional catalysis is presented, showcasing the cooperative role of the pyrazole ligand and the metal center.

Turnover frequency (TOF) and catalyst lifetime are critical metrics for evaluating the performance of a catalyst. The TOF is a measure of the number of substrate molecules converted per active site per unit of time, while the catalyst lifetime indicates how long the catalyst remains active before it deactivates.

For pyrazole-based catalysts, the TOF and lifetime can be influenced by several factors, including the nature of the metal center, the structure of the pyrazole ligand, and the reaction conditions. For instance, the electronic and steric properties of the substituents on the pyrazole ring can affect the stability of the catalyst and its interaction with the substrate.

Currently, there is a lack of specific data in the public domain regarding the turnover frequencies and catalyst lifetimes for catalysts derived from this compound. Further research is needed to synthesize such catalysts and evaluate their performance in various catalytic reactions. The determination of these parameters would be essential for assessing their potential for practical applications.

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1-butyl-5-(chloromethyl)-1H-pyrazole in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete assignment of the proton and carbon skeletons can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the protons on the pyrazole (B372694) ring, the butyl chain, and the chloromethyl group.

The protons on the pyrazole ring (H-3 and H-4) typically appear as doublets in the aromatic region due to coupling with each other. The butyl group protons exhibit characteristic multiplets: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group directly attached to the pyrazole nitrogen. The chloromethyl (CH₂Cl) protons appear as a distinct singlet, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazole H-3 | ~7.4 | d | ~2.0 |

| Pyrazole H-4 | ~6.2 | d | ~2.0 |

| N-CH₂ (butyl) | ~4.1 | t | ~7.2 |

| CH₂Cl | ~4.7 | s | N/A |

| N-CH₂-CH₂ (butyl) | ~1.8 | quintet | ~7.4 |

| -CH₂-CH₃ (butyl) | ~1.3 | sextet | ~7.5 |

Note: Data is predicted based on typical values for substituted pyrazoles.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a single peak, allowing for a carbon count and identification of the chemical environment of each carbon.

The spectrum for this compound is expected to show eight distinct signals. The carbons of the pyrazole ring (C-3, C-4, and C-5) resonate at specific chemical shifts characteristic of heterocyclic aromatic systems. The C-5 carbon, being attached to both the nitrogen and the chloromethyl group, appears at a unique position. The four carbons of the butyl group and the single carbon of the chloromethyl group are also clearly resolved.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrazole C-5 | ~148 |

| Pyrazole C-3 | ~140 |

| Pyrazole C-4 | ~106 |

| N-CH₂ (butyl) | ~50 |

| CH₂Cl | ~38 |

| N-CH₂-CH₂ (butyl) | ~32 |

| -CH₂-CH₃ (butyl) | ~20 |

Note: Data is predicted based on typical values for substituted pyrazoles.

While ¹H and ¹³C NMR provide fundamental data, two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear technique reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the adjacent protons within the butyl chain (e.g., N-CH₂ with N-CH₂-CH₂) and, crucially, between the H-3 and H-4 protons of the pyrazole ring, confirming their ortho-relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would link each proton signal to its attached carbon signal (e.g., the N-CH₂ proton signal at ~4.1 ppm to the N-CH₂ carbon signal at ~50 ppm), allowing for the direct assignment of the carbon skeleton based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different fragments of the molecule. Key HMBC correlations would include the N-CH₂ protons of the butyl group to the C-5 and C-4 carbons of the pyrazole ring, and the CH₂Cl protons to the C-5 carbon, definitively establishing the substitution pattern on the pyrazole ring.

Dynamic NMR (DNMR) studies can provide insights into the conformational flexibility of the molecule, particularly the rotation of the butyl group. By analyzing NMR spectra at various temperatures, it's possible to study the energy barriers to bond rotation. For this compound, the butyl chain is flexible, and its rotation is typically fast on the NMR timescale at room temperature, resulting in sharp, averaged signals.

Spin-lattice relaxation (T₁) studies measure the time it takes for nuclear spins to return to thermal equilibrium after perturbation. These measurements are sensitive to molecular motion and can be used to probe the dynamics of different parts of the molecule, such as the tumbling of the entire molecule and the internal rotations of the butyl and chloromethyl groups.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound and offers direct evidence for the presence of specific functional groups.

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds.

The FT-IR spectrum would display characteristic absorption bands confirming the major structural components:

C-H Stretching: Aliphatic C-H stretching from the butyl and chloromethyl groups typically appears in the 2850-3000 cm⁻¹ region. Aromatic C-H stretching from the pyrazole ring is expected around 3100-3150 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the pyrazole ring's double bonds (C=N and C=C) are found in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: A distinct absorption band corresponding to the C-Cl bond in the chloromethyl group is expected in the 600-800 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond linking the butyl group to the pyrazole ring would appear in the 1000-1350 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch (pyrazole) | 3100 - 3150 |

| Aliphatic C-H Stretch (butyl, -CH₂Cl) | 2850 - 3000 |

| C=N / C=C Stretch (pyrazole ring) | 1400 - 1600 |

| C-N Stretch | 1000 - 1350 |

Note: Data is predicted based on typical values for substituted pyrazoles and related functional groups.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

No published HRMS data for this compound was found. This analysis would typically be used to confirm the compound's elemental composition by providing a highly accurate mass measurement.

Fragmentation Patterns and Structural Information from MS/MS

Specific MS/MS fragmentation patterns for this compound are not available in the reviewed literature. A detailed analysis of these patterns would be necessary to propose fragmentation pathways and confirm the structural arrangement of the molecule.

X-ray Crystallography

Conformational Analysis and Intermolecular Interactions in Crystalline State

Without a crystal structure, a detailed analysis of the conformational properties and intermolecular interactions of this compound in the crystalline state cannot be performed.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of 1-butyl-5-(chloromethyl)-1H-pyrazole. These methods, based on the principles of quantum mechanics, provide a detailed description of the molecule at the atomic and subatomic levels.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of pyrazole (B372694) derivatives due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT studies on molecules similar to this compound typically employ hybrid functionals, such as B3LYP, in conjunction with basis sets like 6-311++G(d,p) to obtain optimized molecular geometries and electronic properties. nih.govnih.gov

These calculations can determine key electronic structure parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For this compound, the electron-donating butyl group at the N1 position and the electron-withdrawing chloromethyl group at the C5 position are expected to significantly influence the electron distribution across the pyrazole ring and, consequently, the HOMO-LUMO gap.

Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. nih.gov These maps are invaluable for identifying electrophilic and nucleophilic sites, thereby predicting how the molecule will interact with other reagents. nih.gov In this compound, the nitrogen atoms of the pyrazole ring are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms and the region around the chlorine atom are likely to show positive potential (electrophilic).

Reactivity descriptors, such as Fukui functions, can also be derived from DFT calculations to provide a more quantitative measure of the local reactivity at different atomic sites within the molecule. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties This table presents hypothetical but scientifically plausible data for this compound based on studies of similar pyrazole derivatives.

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Dipole Moment | 2.9 | Debye |

Ab Initio Molecular Orbital Theory for Energetic and Spectroscopic Predictions

Ab initio molecular orbital methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and can be used to refine the results obtained from DFT. nih.govresearchgate.net These methods are particularly useful for obtaining highly accurate energetic information and for predicting spectroscopic properties. researchgate.net For instance, ab initio calculations can provide precise predictions of vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of this compound. While computationally more demanding than DFT, ab initio methods can be crucial for benchmarking and validating the results from less computationally expensive approaches. nih.gov

Computational Prediction of NMR Parameters

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a powerful tool for the structural elucidation of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., GIAO/B3LYP/6-311++G(d,p)), has been shown to provide reliable predictions of ¹H and ¹³C chemical shifts for pyrazole derivatives. nih.govresearchgate.net

By calculating the magnetic shielding tensors for each nucleus in this compound, it is possible to predict its NMR spectrum. These predicted spectra can then be compared with experimental data to confirm the molecular structure. The accuracy of these predictions is often high enough to distinguish between different isomers and to assign specific resonances to individual atoms within the molecule. mdpi.com

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Hypothetical Data) This table illustrates the expected correlation between computationally predicted and experimentally observed ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Pyrazole C3 | 140.1 | 139.8 |

| Pyrazole C4 | 106.2 | 105.9 |

| Pyrazole C5 | 148.5 | 148.2 |

| Chloromethyl C | 45.3 | 45.0 |

| Butyl C1 | 50.8 | 50.5 |

| Butyl C2 | 32.5 | 32.2 |

| Butyl C3 | 20.1 | 19.8 |

| Butyl C4 | 13.9 | 13.6 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, offering insights into its conformational dynamics and interactions with its environment. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time. rsc.org

Conformational Landscape Analysis of this compound

The presence of the flexible butyl group in this compound gives rise to a complex conformational landscape. MD simulations can be employed to explore the different accessible conformations of the butyl chain and to determine their relative energies and populations. researchgate.net By simulating the molecule over a sufficient timescale, it is possible to identify the most stable conformers and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. Force fields such as GAFF (General Amber Force Field), CHARMM, and OPLS are commonly used for such simulations of organic molecules. rsc.org

Solvent Effects on Molecular Conformations and Reactivity

The conformation and reactivity of this compound can be significantly influenced by the surrounding solvent. MD simulations explicitly including solvent molecules can provide a detailed picture of the solvation process and its impact on the solute's behavior. rsc.orgresearchgate.net For instance, simulations can reveal the structure of the solvent shell around the molecule and identify specific solute-solvent interactions, such as hydrogen bonding.

Alternatively, implicit solvation models, like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), can be combined with quantum chemical calculations to assess the effect of the solvent on the molecule's electronic structure and reactivity. researchgate.netiau.ir These models treat the solvent as a continuous dielectric medium, offering a computationally efficient way to study solvent effects. Such studies can predict how the polarity of the solvent might alter the conformational preferences of the butyl group or the reactivity of the chloromethyl moiety. researchgate.net

Reaction Mechanism Modeling

Computational modeling is instrumental in elucidating the intricate details of reaction mechanisms involving pyrazole derivatives. Through quantum mechanical calculations, particularly Density Functional Theory (DFT), researchers can map out the energetic landscapes of chemical reactions, identify key intermediates, and characterize the transition states that govern reaction kinetics and outcomes. eurasianjournals.comnih.gov

Transition State Analysis of Key Chemical Transformations

Transition state (TS) analysis is a cornerstone of computational reaction modeling, providing critical information about the energy barrier (activation energy) of a chemical transformation. For a molecule like this compound, key transformations include nucleophilic substitution at the chloromethyl group and reactions at the pyrazole ring's nitrogen atoms.

Computational studies on analogous systems reveal the mechanistic pathways for these reactions. For instance, the N-alkylation of pyrazole derivatives has been studied using DFT to determine the preferred site of reaction. nih.gov Calculations can locate the transition state structures for alkylation at both the N1 and N2 positions, and the presence of a single imaginary frequency confirms these geometries as true transition states. wuxiapptec.com

Similarly, the reaction of the chloromethyl group, likely proceeding through a bimolecular nucleophilic substitution (SN2) mechanism, can be modeled. sciforum.netmdpi.com Computational analysis of SN2 reactions identifies a penta-coordinated transition state and allows for the detailed study of bond-forming and bond-breaking distances. mdpi.comstanford.edu DFT calculations can elucidate how substituents and solvent effects influence the structure and energy of the transition state, thereby affecting reactivity. sciforum.netresearchgate.net

| Parameter | N1 Alkylation TS | N2 Alkylation TS | SN2 on -CH₂Cl TS (with OH⁻) |

| Key Bond Forming Distance (Å) | N1···C: 2.35 | N2···C: 2.29 | O···C: 2.05 |

| Key Bond Breaking Distance (Å) | C···Br: 2.45 | C···Br: 2.51 | C···Cl: 2.38 |

| Imaginary Frequency (cm⁻¹) | -450 | -504 | -398 |

| Description | Transition state for alkylation at the N1 position. | Transition state for alkylation at the N2 position. | Transition state for nucleophilic attack on the chloromethyl carbon. |

Note: The data in this table are representative values derived from computational studies on analogous pyrazole and SN2 systems for illustrative purposes.

Energy Profiles and Reaction Rate Constants for Derivatives

By mapping the energies of reactants, transition states, intermediates, and products, computational chemistry can construct detailed reaction energy profiles. These profiles provide a visual representation of the reaction pathway and its energetic demands. The height of the energy barrier from the reactant to the transition state defines the activation energy (Ea), which is the key determinant of the reaction rate. wuxiapptec.com

For pyrazole derivatives, DFT calculations have been used to create energy profiles for competing reaction pathways, such as N1 versus N2 alkylation. wuxiapptec.com These studies have shown that the choice of alkylating agent can reverse the selectivity. For example, calculations using methyl bromide as a generic electrophile might favor N1 alkylation with a lower activation energy, whereas using a more complex reagent like N-methyl chloroacetamide could favor N2 alkylation due to stabilizing interactions, such as hydrogen bonds, in the transition state. wuxiapptec.com The energy difference between the competing transition states allows for the prediction of product ratios. A calculated energy difference of 3 kcal/mol can translate to a product ratio of approximately 1:70 at elevated temperatures. wuxiapptec.com

This predictive power is crucial for designing synthetic routes that yield specific isomers of functionalized pyrazoles, a significant challenge in their synthesis. nih.gov

| Reaction Pathway | Calculated Ea (kcal/mol) | Relative Rate Constant (k_rel) | Predicted Outcome |

| N1 Alkylation (with CH₃Br) | 6.4 | ~1000 | Favored |

| N2 Alkylation (with CH₃Br) | 9.4 | 1 | Disfavored |

| N1 Alkylation (with ClCH₂CONHCH₃) | 18.0 | 1 | Disfavored |

| N2 Alkylation (with ClCH₂CONHCH₃) | 15.0 | ~70 | Favored |

Note: This table is based on data from computational studies on a substituted pyrazole system to illustrate the impact of activation energy on reaction outcomes. wuxiapptec.com The relative rate constant is estimated based on the Arrhenius equation, assuming constant temperature and pre-exponential factors.

Ligand-Metal Interaction Modeling

The nitrogen atoms of the pyrazole ring make it an excellent ligand for coordinating with metal ions, forming a vast array of metal complexes with diverse applications in catalysis and materials science. researchgate.netnih.gov Computational modeling provides profound insights into the nature of these ligand-metal interactions.

Computational Studies of Coordination Geometries and Electronic Properties of Pyrazole-Metal Complexes

Beyond geometry, theoretical methods are used to probe the electronic properties of these complexes. Analyses such as Natural Bond Orbital (NBO) or Energy Decomposition Analysis (EDA) can quantify the nature of the metal-ligand bond, revealing its covalent and electrostatic character. mdpi.com Studies on pyrazolate complexes with coinage metals (Cu, Ag, Au) have shown that the pyrazole-metal bond has a significant covalent character. mdpi.com Furthermore, calculations of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), help in understanding the electronic transitions and reactivity of the complexes. nih.gov Molecular Electrostatic Potential (MEP) maps can identify electron-rich and electron-poor regions, indicating sites susceptible to electrophilic or nucleophilic attack. nih.gov

| Complex Property | Calculated Value | Method | Significance |

| Metal-N Bond Length (Å) | 2.05 - 2.20 | DFT Optimization | Determines the stability and geometry of the complex. |

| N-Metal-N Bond Angle (°) | 85 - 95 | DFT Optimization | Defines the coordination geometry (e.g., octahedral bite angle). nih.gov |

| HOMO-LUMO Gap (eV) | 3.5 - 5.0 | TD-DFT | Relates to the electronic stability and potential for electronic transitions. nih.gov |

| Charge on Metal Center (a.u.) | +0.8 to +1.5 | NBO/Mulliken | Indicates the degree of charge transfer from the ligand to the metal. acs.org |

| Covalent Character (%) | 40 - 60 | EDA | Quantifies the nature of the metal-ligand bond. mdpi.com |

Note: The data presented are typical ranges observed in DFT studies of first-row transition metal complexes with pyrazole-based ligands.

Understanding Catalytic Cycles through Computational Mechanistic Elucidation

A primary application of pyrazole-metal complexes is in homogeneous catalysis. nih.gov Computational modeling is an invaluable tool for elucidating the complex, multi-step mechanisms of catalytic cycles. By calculating the energies of all intermediates and transition states, a complete energy profile for the entire catalytic cycle can be constructed, allowing researchers to identify the rate-determining step and understand how the catalyst facilitates the reaction.

For example, theoretical calculations have been instrumental in understanding the role of protic pyrazole ligands in catalysis, where the N-H group can participate directly in the reaction through metal-ligand cooperation. nih.gov Computational studies on ruthenium complexes with pincer-type pyrazole ligands have proposed mechanisms for reactions like the acceptorless dehydrogenation of amines and the transfer hydrogenation of ketones. nih.gov These models show how the pyrazole N-H group can act as a proton shuttle, facilitating steps like the heterolytic cleavage of dihydrogen or outer-sphere hydrogen transfer to a substrate.

In the catalytic oxidation of hydrazines by iron-pyrazole complexes, DFT calculations have detailed a mechanism involving heterolytic N-N bond cleavage promoted by a hydrogen bond from the pyrazole N-H group to the coordinated substrate. nih.gov Such detailed mechanistic insights, derived from computational elucidation, are critical for the rational design of more efficient and selective catalysts based on pyrazole ligands. nih.gov

Applications As Synthetic Building Blocks and Intermediates

Role in the Construction of Complex Heterocyclic Systems

The electrophilic nature of the chloromethyl group in 1-butyl-5-(chloromethyl)-1H-pyrazole makes it an ideal reactant for building larger, non-fused heterocyclic structures. This is typically achieved through reactions with various nucleophiles, where the pyrazole (B372694) unit is appended to another molecular scaffold via a methylene (B1212753) bridge.

Key Reactions:

N-Alkylation: The compound can alkylate nitrogen-containing heterocycles. For instance, reaction with molecules like substituted pyridines, imidazoles, or benzimidazoles leads to the formation of quaternary ammonium (B1175870) salts. These resulting pyrazolylmethyl-substituted heterocyclic salts are complex molecules with potential applications in materials science and medicinal chemistry.

O- and S-Alkylation: Similarly, reactions with oxygen or sulfur nucleophiles, such as phenols, thiophenols, or heterocyclic thiols, result in the formation of new ether and thioether linkages, respectively. This allows for the synthesis of complex molecules where a pyrazole ring is connected to another aromatic or heterocyclic system through a flexible CH₂-O or CH₂-S bridge.

These reactions underscore the role of this compound as a versatile "pyrazolylmethylating" agent, enabling the synthesis of intricate molecules by linking different heterocyclic cores.

Synthesis of Fused Pyrazole Scaffolds

A significant application of this compound is in the synthesis of fused pyrazole systems, where a new ring is annulated onto the pyrazole core. These fused heterocycles, such as pyrazolopyrimidines and pyrazolopyridazines, are of considerable interest due to their prevalence in pharmacologically active compounds. researchgate.netnih.govias.ac.in The chloromethyl group is instrumental in these cyclization reactions.

One common strategy involves a two-step process:

Nucleophilic Substitution: The chloromethyl group first reacts with a suitable binucleophilic reagent.

Intramolecular Cyclization: A subsequent intramolecular reaction leads to the formation of the new fused ring.

For example, the synthesis of pyrazolo[3,4-d]pyridazines can be envisioned by reacting this compound with a hydrazine (B178648) derivative. researchgate.netresearchgate.net The initial reaction would involve the displacement of the chloride by one of the hydrazine nitrogens. The resulting intermediate can then undergo an intramolecular cyclization and subsequent aromatization to yield the fused bicyclic system.

Similarly, the construction of pyrazolo[1,5-a]pyrimidines can be achieved through reaction with reagents like aminopyrazoles or other suitable nitrogen-based dinucleophiles. researchgate.net While many syntheses of pyrazolo[1,5-a]pyrimidines start from aminopyrazoles, the reactivity of the chloromethyl group provides an alternative pathway for constructing this important scaffold.

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrazole Precursors

Fused Scaffold General Precursor Type Potential Synthetic Strategy Pyrazolo[1,5-a]pyrimidine 5-Aminopyrazole + 1,3-Dicarbonyl Compound Cyclocondensation Pyrazolo[3,4-d]pyridazine Substituted Pyrazole + Hydrazine Cyclization Pyrazolo[3,4-b]pyridine 5-Aminopyrazole + α,β-Unsaturated Ketone Michael Addition followed by Cyclization Pyrazolo[3,4-b]quinoline Aminopyrazole + Halogenated Aromatic Aldehyde Condensation and Cyclization

This table provides examples of common fused pyrazole scaffolds and general synthetic strategies. The use of this compound offers specific pathways to these and related structures.